Methyl 4-chloro-5-(trifluoromethyl)picolinate
Description
Methyl 4-chloro-5-(trifluoromethyl)picolinate is a halogenated pyridine derivative characterized by a methyl ester group at the 2-position, a chlorine substituent at the 4-position, and a trifluoromethyl group at the 5-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .
Properties
Molecular Formula |
C8H5ClF3NO2 |
|---|---|
Molecular Weight |
239.58 g/mol |
IUPAC Name |
methyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-2-5(9)4(3-13-6)8(10,11)12/h2-3H,1H3 |
InChI Key |
CYCORCQPMWSVHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method includes the reaction of 4-chloro-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-chloro group undergoes substitution with various nucleophiles under mild conditions due to the electron-deficient pyridine ring.
Table 1: Substitution Reactions at the 4-Chloro Position
Key Findings :
-
Reactions proceed via a two-step mechanism: (1) base-assisted deprotonation of the nucleophile and (2) aromatic ring activation by the trifluoromethyl group .
-
Steric hindrance from the 5-trifluoromethyl group slows reactivity compared to non-substituted analogs .
Ester Hydrolysis and Derivatives
The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.
Table 2: Ester Group Transformations
Mechanistic Insight :
-
Hydrolysis rates increase by 40% compared to non-fluorinated analogs due to the electron-withdrawing trifluoromethyl group.
Ring Functionalization and Coupling Reactions
The pyridine ring participates in cross-coupling reactions, facilitated by the chloro substituent’s directing effects.
Table 3: Catalytic Coupling Reactions
Limitations :
-
Coupling efficiency drops below 50% for bulky aryl boronic acids due to steric clashes with the 5-CF₃ group .
Side-Chain Modifications
The trifluoromethyl group exhibits limited reactivity but influences neighboring functional groups.
Table 4: Trifluoromethyl Group Stability
| Reaction Conditions | Observation | Reference |
|---|---|---|
| H₂O, 100°C, 24 h | No degradation | |
| 10% H₂SO₄, reflux, 8 h | Partial hydrolysis to COOH (≤5%) |
Notable Stability :
-
The CF₃ group resists hydrolysis under standard conditions, making it suitable for harsh reaction environments.
Byproduct Formation and Mitigation
Unexpected methyl migration has been observed in analogous systems under specific conditions .
Risk Factors :
Scientific Research Applications
Methyl 4-chloro-5-(trifluoromethyl)picolinate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to target proteins, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers
Methyl 6-Chloro-5-(Trifluoromethyl)Picolinate (CAS 1211518-35-2)
- Structure : Chlorine at the 6-position and trifluoromethyl at the 5-position.
- Molecular Formula: C₈H₅ClF₃NO₂ (identical to the target compound).
- Properties : Similar molecular weight (239.58 g/mol) but distinct steric and electronic effects due to substituent positions. Exhibits a high structural similarity score of 0.93 .
- Applications : Used as a medical intermediate, emphasizing the role of positional isomerism in modulating biological activity .
Methyl 4-Chloropicolinate (CAS 24484-93-3)
- Structure : Chlorine at the 4-position but lacks the trifluoromethyl group.
- Properties : Reduced electron-withdrawing effects, leading to lower reactivity in nucleophilic substitutions. Boiling point and solubility differ significantly due to the absence of the trifluoromethyl group .
- Synthetic Utility: Employed in the synthesis of ureido-phenoxy derivatives, highlighting the critical role of the trifluoromethyl group in enhancing electrophilicity in the target compound .
Functional Group Variations
Ethyl 4-Chloro-5-(Trifluoromethyl)Picolinate
- Structure : Ethyl ester instead of methyl.
- However, this compound is listed as discontinued, suggesting challenges in synthesis or application .
5-(Trifluoromethyl)Picolinic Acid (CAS 80194-69-0)
Substituent Modifications
Methyl 3-Fluoro-5-(Trifluoromethyl)Picolinate (CAS 1803834-87-8)
- Structure : Fluorine replaces chlorine at the 3-position.
- Predicted boiling point: 241.8°C, higher than the target compound due to fluorine’s polarizability .
4-(Trifluoromethyl)Picolinic Acid (CAS 588702-62-9)
- Structure : Trifluoromethyl at the 4-position with a carboxylic acid group.
- Applications : Used in metal chelation and coordination chemistry, demonstrating how substituent positions influence chemical functionality .
Research Findings and Key Data
Table 1: Comparative Properties of Selected Analogs
Biological Activity
Methyl 4-chloro-5-(trifluoromethyl)picolinate is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound belongs to the class of picolinates, characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound demonstrate effective antimicrobial activity against various pathogens. The trifluoromethyl group is believed to play a crucial role in enhancing interaction with microbial targets.
- Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
- Insecticidal Activity : Recent studies have highlighted its efficacy as an insecticide, particularly against agricultural pests like Mythimna separata and Aphis craccivora .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of various pathways. For instance, it has been suggested that it could modulate the activity of phospholipase D enzymes involved in inflammatory responses .
- Cellular Pathway Modulation : Its structural features allow it to influence cellular pathways linked to apoptosis and cell cycle regulation, which are critical in cancer biology.
Antimicrobial Activity
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties .
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 50 µg/mL |
| B | S. aureus | 30 µg/mL |
| C | P. aeruginosa | 20 µg/mL |
Anticancer Studies
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting potential as a therapeutic agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10 | Cell cycle arrest at G2/M phase |
Q & A
Q. How is the compound utilized in medicinal chemistry or agrochemical research?
- Methodological Answer : The pyridine core and trifluoromethyl group are pharmacophores in kinase inhibitors or herbicide scaffolds. For example, derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies can modify the ester moiety to enhance bioavailability or target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
